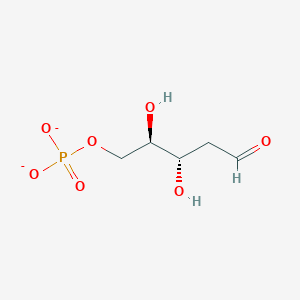

2-deoxy-D-ribose 5-phosphate(2-)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-deoxy-D-ribose 5-phosphate(2-) is dianion of 2-deoxy-D-ribose 5-phosphate arising from deprotonation of the phosphate OH groups; major product at pH 7.3. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a conjugate base of a 2-deoxy-D-ribose 5-phosphate.

科学研究应用

Enzymatic Reactions and Biocatalysis

2-Deoxy-D-ribose 5-phosphate aldolase (DERA) is a key enzyme that utilizes 2-deoxy-D-ribose 5-phosphate(2-) as a substrate. DERA catalyzes the aldol reaction between aldehydes, enabling the synthesis of various sugar derivatives and nucleoside analogues. Its ability to accept multiple aldehyde substrates makes it a versatile biocatalyst for organic synthesis.

Key Findings:

- Synthesis of Deoxysugars : DERA has been employed to synthesize various deoxysugars, including deoxy-, dideoxy-, and trideoxy sugars, which are crucial for developing new therapeutic agents .

- Sequential Aldol Reactions : The enzyme can perform sequential aldol reactions, which are valuable for creating complex molecules such as statin side chains in a single step. This application is particularly relevant for the pharmaceutical industry .

Synthesis of Nucleoside Analogues

2-Deoxy-D-ribose 5-phosphate(2-) serves as a precursor for synthesizing modified nucleosides, which are essential in drug discovery and development. Researchers have developed biocatalytic platforms using DERA to create 2′-functionalized nucleosides with therapeutic potential.

Case Studies:

- Functionalization of Nucleosides : A study demonstrated the use of DERA variants to synthesize 2′-functionalized nucleosides such as guanosine and adenosine analogues. These modifications enhance the pharmacological properties of the nucleosides, making them more effective against various biological targets .

- One-Pot Synthesis : The development of one-pot multi-enzyme cascade reactions allows for efficient synthesis of these analogues from simple starting materials, showcasing the practical application of DERA in pharmaceutical chemistry .

Pharmaceutical Applications

The significance of 2-deoxy-D-ribose 5-phosphate(2-) extends into pharmaceuticals due to its involvement in synthesizing compounds with potential therapeutic effects.

Notable Applications:

- Anticancer Drug Development : DERA has been utilized to produce epothilones, which are known to inhibit microtubule function and show promise as anticancer agents .

- Synthesis of Islatravir : Recent applications include the synthesis of islatravir, an investigational drug for treating HIV, highlighting the compound's relevance in modern medicinal chemistry .

Summary Table of Applications

| Application Area | Description | Key Findings/Examples |

|---|---|---|

| Enzymatic Reactions | Utilization in aldol reactions for sugar synthesis | Synthesis of deoxysugars and statin side chains |

| Nucleoside Analogue Synthesis | Precursor for modified nucleosides | Development of guanosine and adenosine analogues |

| Pharmaceutical Development | Production of therapeutic agents | Epothilones and islatravir synthesis |

化学反应分析

Reversible Aldol Reaction Catalyzed by DERA

DR5P participates in a reversible aldol reaction catalyzed by 2-deoxy-D-ribose-5-phosphate aldolase (DERA, EC 4.1.2.4):

2 Deoxy D ribose 5 phosphate⇌D Glyceraldehyde 3 phosphate G3P +Acetaldehyde

-

Equilibrium : Favors DR5P formation with Keq=4.2×103M−1 at physiological pH .

-

Substrate Specificity : DERA is unique among aldolases for using two aldehydes (acetaldehyde and G3P) as substrates .

Key Features:

-

Class I Aldolase Mechanism :

-

Stereochemical Control :

Key Findings:

-

Sequential Aldol Reactions : DERA catalyzes tandem aldol condensations (e.g., three acetaldehyde molecules) to form complex polyols .

-

Tolerance to Aldehyde Chain Lengths : Accepts aldehydes with up to four carbons (e.g., propanal, butanal) .

Engineered DERA Variants for Enhanced Catalysis

Protein engineering has improved DERA’s activity and aldehyde tolerance:

Table 2: Kinetic Parameters of Wild-Type and Engineered DERAs

Notable Mutations:

-

F160Y/M173I (BH1352) : Increases acetaldehyde conversion efficiency by 2.5× .

-

C-Terminal Tyrosine Stabilization : Enhances catalytic efficiency by stabilizing the closed conformation of the active site .

Structural Insights and Catalytic Residues

-

Active-Site Architecture : A hydrophilic pocket (Thr170, Lys172) stabilizes the C2-hydroxy group of G3P, while a hydrophobic pocket accommodates the C2-hydrogen .

-

Role of Lys167^{167}167 and Lys201^{201}201 : Critical for Schiff base formation and proton transfer, as confirmed by site-directed mutagenesis .

Industrial Challenges and Solutions

属性

分子式 |

C5H9O7P-2 |

|---|---|

分子量 |

212.09 g/mol |

IUPAC 名称 |

[(2R,3S)-2,3-dihydroxy-5-oxopentyl] phosphate |

InChI |

InChI=1S/C5H11O7P/c6-2-1-4(7)5(8)3-12-13(9,10)11/h2,4-5,7-8H,1,3H2,(H2,9,10,11)/p-2/t4-,5+/m0/s1 |

InChI 键 |

ALQNUOMIEBHXQG-CRCLSJGQSA-L |

手性 SMILES |

C(C=O)[C@@H]([C@@H](COP(=O)([O-])[O-])O)O |

规范 SMILES |

C(C=O)C(C(COP(=O)([O-])[O-])O)O |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。